

Evodenoson: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Evodenoson	
Cat. No.:	B1671791	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodenoson, also known by its code names ATL-313 and DE-112, is a potent and selective agonist for the A2A adenosine receptor. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological characteristics of **Evodenoson**. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the primary signaling pathway associated with **Evodenoson**'s mechanism of action.

Molecular Structure and Chemical Properties

Evodenoson is a complex organic molecule with a purine core, characteristic of adenosine receptor ligands. Its systematic IUPAC name is methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate.

Chemical Structure

The chemical structure of **Evodenoson** is depicted below:



(Image of the 2D chemical structure of **Evodenoson** would be placed here in a full whitepaper)

Physicochemical Properties

A summary of the key physicochemical properties of **Evodenoson** is presented in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

Property	Value	Reference
IUPAC Name	methyl 4-[3-[6-amino-9- [(2R,3R,4S,5S)-5- (cyclopropylcarbamoyl)-3,4- dihydroxyoxolan-2-yl]purin-2- yl]prop-2-ynyl]piperidine-1- carboxylate	[1][2][3]
Molecular Formula	C23H29N7O6	[1][2]
Molecular Weight	499.52 g/mol	
CAS Number	844873-47-8	
Synonyms	ATL-313, DE-112	
SMILES	COC(=O)N1CCC(CC1)CC#CC 2=NC(=C3C(=N2)N(C=N3) [C@H]4INVALID-LINK C(=O)NC5CC5)O">C@@HO) N	
InChlKey	SQJXTUJMBYVDBB- RQXXJAGISA-N	
pKa (predicted)	7.13	-
XLogP3 (predicted)	-0.474	_
Topological Polar Surface Area	177.95 Ų	

Biological Activity and Mechanism of Action



Evodenoson is a selective agonist of the A2A adenosine receptor, a G protein-coupled receptor (GPCR). The activation of this receptor is known to mediate a variety of physiological responses, most notably in the cardiovascular and immune systems. The primary therapeutic applications investigated for **Evodenoson** include the treatment of glaucoma, eye diseases, tumors, and immune system disorders.

The biological effects of **Evodenoson** are primarily attributed to its ability to reduce inflammatory responses. This is achieved through the downregulation of pro-inflammatory mediators and the modulation of immune cell activity. Specifically, **Evodenoson** has been shown to decrease the activities of myeloperoxidase (MPO) and adenosine deaminase (ADA), and to lower the production of tumor necrosis factor-alpha (TNF- α).

A2A Adenosine Receptor Signaling Pathway

The binding of **Evodenoson** to the A2A adenosine receptor initiates a downstream signaling cascade. This pathway is central to understanding the molecule's pharmacological effects.



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Evodenoson A_{2A} Receptor Signaling Pathway

Experimental Protocols

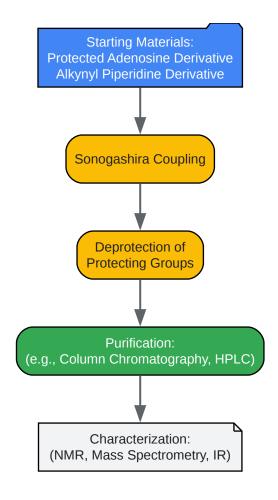
This section provides an overview of key experimental methodologies relevant to the study of **Evodenoson**.

Synthesis and Purification

While a specific, detailed synthesis protocol for **Evodenoson** is proprietary, the general synthesis of related 2-alkynyl-N6-substituted adenosine analogs involves a multi-step process.



A representative workflow is outlined below.



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General Synthesis Workflow for **Evodenoson** Analogs

General Procedure:

- Coupling Reaction: A protected 2-iodo-adenosine derivative is coupled with a terminal alkyne, such as a derivative of 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).
- Deprotection: The protecting groups on the ribose sugar moiety (e.g., silyl or acetonide groups) are removed under appropriate conditions (e.g., acid or fluoride treatment).
- Purification: The crude product is purified using chromatographic techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC) to yield the



final pure compound.

 Characterization: The structure and purity of the synthesized Evodenoson are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and
¹³C), mass spectrometry, and infrared (IR) spectroscopy.

A2A Adenosine Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of **Evodenoson** to the A2A adenosine receptor.

Materials:

- Cell membranes expressing the human A2A adenosine receptor.
- Radioligand (e.g., [3H]-ZM241385, an A2A antagonist).
- Evodenoson (or other test compounds).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- · Scintillation cocktail and counter.

Procedure:

- Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (e.g., 1 nM), and varying concentrations of Evodenoson.
- Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.



- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of **Evodenoson** that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Anti-Inflammatory Assay (TPA-Induced Mouse Ear Edema Model)

This is a standard in vivo model to assess the topical anti-inflammatory activity of compounds like **Evodenoson**.

Animals:

• Male CD-1 or Swiss albino mice.

Materials:

- 12-O-Tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable solvent (e.g., acetone or ethanol).
- Evodenoson dissolved in a vehicle.
- Calipers or a punch biopsy tool.

Procedure:

- Acclimatization: Acclimate the mice to the laboratory conditions for at least one week.
- Treatment: Topically apply a solution of **Evodenoson** or the vehicle control to the inner and outer surfaces of the right ear of each mouse.
- Induction of Edema: After a predetermined time (e.g., 30 minutes), topically apply a solution of TPA to the same ear to induce inflammation.



- Measurement of Edema: At a specific time point after TPA application (e.g., 4-6 hours), sacrifice the mice and measure the extent of edema. This can be done by measuring the thickness of the ear with calipers or by taking a standard-sized punch biopsy from both the treated (right) and untreated (left) ears and weighing them.
- Data Analysis: The anti-inflammatory effect is expressed as the percentage inhibition of edema, calculated by comparing the difference in ear weight or thickness between the TPAtreated and vehicle-treated groups.

Conclusion

Evodenoson is a promising A2A adenosine receptor agonist with significant anti-inflammatory properties. Its well-defined molecular structure and mechanism of action make it a valuable tool for research in areas such as ophthalmology, oncology, and immunology. The experimental protocols and pathway information provided in this guide offer a solid foundation for further investigation and development of this compound. As with any research compound, adherence to detailed and validated experimental procedures is crucial for obtaining reliable and reproducible results.

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